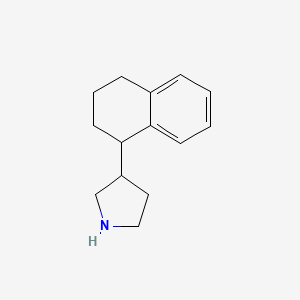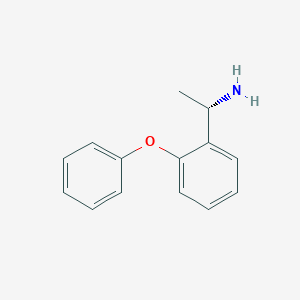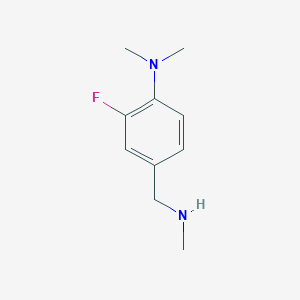
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, two dimethyl groups, and a methylamino group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydroxide ions, alkoxide ions
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-N,N-dimethyl-2-nitroaniline
- N,N-Dimethyl-4-fluoro-2-nitroaniline
- 2-Fluoro-4-methylaniline
Uniqueness
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of enzyme inhibitors and fluorescent probes .
Eigenschaften
Molekularformel |
C10H15FN2 |
|---|---|
Molekulargewicht |
182.24 g/mol |
IUPAC-Name |
2-fluoro-N,N-dimethyl-4-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-4-5-10(13(2)3)9(11)6-8/h4-6,12H,7H2,1-3H3 |
InChI-Schlüssel |
AUOGHYHMKJYKSE-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=C(C=C1)N(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





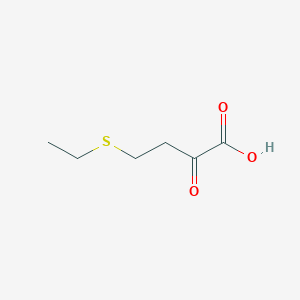
aminehydrochloride](/img/structure/B13586788.png)

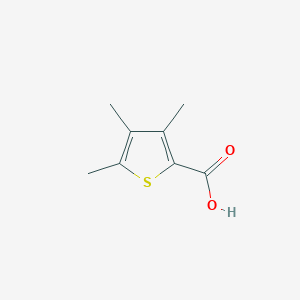
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
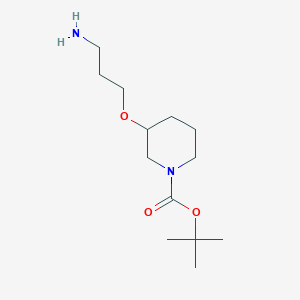

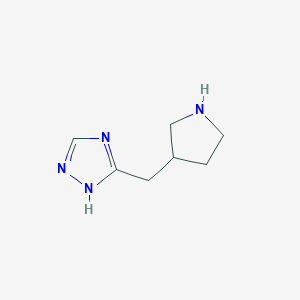
![[2-(Trifluoromethyl)oxolan-3-yl]methanamine](/img/structure/B13586819.png)
